2-Bromo-1,3-dichloro-5-ethoxybenzene
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Overview
Description
2-Bromo-1,3-dichloro-5-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dichloro-5-ethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and chlorination steps. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dichloro-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide.
Chlorination: Chlorine (Cl2) with a catalyst such as aluminum chloride.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
2-Bromo-1,3-dichloro-5-ethoxybenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming covalent bonds and altering the chemical structure of the target molecules. This mechanism is crucial in its applications in organic synthesis and biochemical research .
Comparison with Similar Compounds
- 5-Bromo-1,3-dichloro-2-ethoxybenzene
- 2-Bromo-1,4-dichlorobenzene
- 4-Bromo-2,6-dichlorophenyl ethyl ether
Comparison: 2-Bromo-1,3-dichloro-5-ethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H7BrCl2O |
---|---|
Molecular Weight |
269.95 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-5-3-6(10)8(9)7(11)4-5/h3-4H,2H2,1H3 |
InChI Key |
FIDURZGBSVWPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Cl)Br)Cl |
Origin of Product |
United States |
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